molecular formula C12H14N2O4S B6965968 3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

Cat. No.: B6965968
M. Wt: 282.32 g/mol
InChI Key: RMOYJIUFFRGIGW-UHFFFAOYSA-N
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Description

3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one is a complex organic compound with a unique structure that combines a cyclopropyl group, an oxazolo[4,5-b]pyridin-2-one core, and a methylsulfonylmethyl substituent

Properties

IUPAC Name

3-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-19(16,17)8-12(4-5-12)7-14-10-9(18-11(14)15)3-2-6-13-10/h2-3,6H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOYJIUFFRGIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CC1)CN2C3=C(C=CC=N3)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable pyridine derivative with an oxazoline intermediate, followed by the introduction of the cyclopropyl and methylsulfonylmethyl groups under controlled conditions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the oxazolo ring to a more reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced oxazolo compounds, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

Compared to these similar compounds, 3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one stands out due to its unique combination of a cyclopropyl group and an oxazolo[4,5-b]pyridin-2-one core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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